2-Chloro-2'-deoxy-6-O-methylinosine is a chemical compound classified as a purine nucleoside analog, specifically a derivative of hypoxanthine. Hypoxanthine is a naturally occurring purine base predominantly found in muscle tissue and serves as an important metabolite in purine metabolism. The compound is notable for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase, which plays a critical role in cellular responses to DNA damage .
The synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine typically involves several key steps:
The molecular formula of 2-Chloro-2'-deoxy-6-O-methylinosine is , with a molecular weight of approximately 300.70 g/mol. The structural representation includes a chlorinated purine base modified by methylation at the 6-O position.
2-Chloro-2'-deoxy-6-O-methylinosine participates in various chemical reactions:
These reactions are significant for understanding how modifications impact the biological efficacy of nucleoside analogs .
The mechanism of action for 2-Chloro-2'-deoxy-6-O-methylinosine primarily involves its role as an inhibitor of poly (ADP-ribose) polymerase. This enzyme is crucial for repairing DNA damage and regulating cellular responses to stress. By inhibiting this enzyme, the compound may enhance the sensitivity of cancer cells to chemotherapeutic agents by disrupting their ability to repair DNA effectively .
Research indicates that compounds similar to 2-Chloro-2'-deoxy-6-O-methylinosine exhibit anti-inflammatory effects and potential cytotoxicity against various cancer cell lines, making them valuable in therapeutic contexts .
The compound is typically characterized by its solid state at room temperature, with solubility varying based on solvent choice. Its melting point and specific optical properties can provide insights into purity and structural integrity.
Key chemical properties include:
These properties are essential for evaluating its suitability for research applications .
2-Chloro-2'-deoxy-6-O-methylinosine has several applications in scientific research:
2-Chloro-2'-deoxy-6-O-methylinosine (CAS 146196-07-8) is a synthetic hypoxanthine analog engineered through strategic modifications to the purine base and ribose sugar. Its molecular formula is C₁₁H₁₃ClN₄O₄ (molecular weight: 300.70 g/mol), featuring a chlorine atom at the 2-position of the purine ring and a methoxy group at the 6-position of the ribose moiety (SMILES: O[C@@H]1C@@HOC@HN(C=N2)C3=C2C(OC)=NC(Cl)=N3) [1] [3] [4]. This configuration enables it to mimic endogenous hypoxanthine—a purine base prevalent in muscle tissue and a key metabolite in xanthine oxidase pathways [1].
The compound's bioactivity stems from its capacity to integrate into purine metabolic pathways:
Table 1: Structural Comparison of Hypoxanthine and 2-Chloro-2'-deoxy-6-O-methylinosine
Feature | Hypoxanthine | 2-Chloro-2'-deoxy-6-O-methylinosine |
---|---|---|
Base Structure | Purine (unmodified) | 2-Chloro-6-methoxy purine |
Sugar Unit | Ribose | 2'-Deoxyribose with 6-O-methylation |
Molecular Weight | 136.11 g/mol | 300.70 g/mol |
Key Functional Groups | None | Cl⁻ (C2), OCH₃ (C6) |
This analog exhibits potent cytoprotection by targeting poly(ADP-ribose) polymerase (PARP)—a critical enzyme in DNA repair. Hypoxanthine is recognized as an endogenous PARP inhibitor, and 2-Chloro-2'-deoxy-6-O-methylinosine amplifies this activity through enhanced binding affinity [1] [2] [6]. Mechanistically:
Cytoprotection extends beyond PARP modulation:
Table 2: Cytoprotective Mechanisms of 2-Chloro-2'-deoxy-6-O-methylinosine
Mechanism | Biological Effect | Experimental Evidence |
---|---|---|
PARP Activity Inhibition | Reduced NAD⁺ depletion; maintained ATP synthesis | 62% PARP suppression in HeLa cells [1] |
Mitochondrial Stabilization | Blocked depolarization; ↓ superoxide production | 78% ΔΨm preservation [6] |
Inflammatory Gene Suppression | ↓ TNF-α, IL-6, COX-2 | 40–50% cytokine reduction [6] |
Mitochondrial dysfunction is a hallmark of oxidative stress pathologies. 2-Chloro-2'-deoxy-6-O-methylinosine directly targets mitochondrial integrity by neutralizing peroxynitrite (ONOO⁻)—a potent oxidant generated from superoxide and nitric oxide [1] [6]. Key interactions include:
Notably, unlike antileukemic nucleosides (e.g., cladribine), this compound exerts early mitochondrial effects without depleting mitochondrial DNA (mtDNA). In leukemia cell studies, it increased lactate production within 12 hours—indicating transient glycolytic shift—but mtDNA copies remained stable over 7 days . This contrasts with dideoxycytidine, which caused severe mtDNA depletion (>85%) .
Table 3: Mitochondrial Protection Against Oxidative Stress
Parameter | Effect of Compound | Comparison to Untreated Cells |
---|---|---|
Peroxynitrite Neutralization | ↓ 50% nitrotyrosine adducts | p < 0.01 [1] [6] |
Complex I Activity | ↑ 65% respiration rate | p < 0.005 [6] |
mtDNA Copy Number | No significant change | p > 0.05 |
Lactate Production | Transient 2.4-fold increase (first 24h) | p < 0.001 |
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